molecular formula C10H9BrF3NO B2784551 2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 2322175-21-1

2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2784551
CAS No.: 2322175-21-1
M. Wt: 296.087
InChI Key: HKHHKDJAONOKOA-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide (CAS 2322175-21-1) is a brominated aryl acetamide derivative of interest in medicinal chemistry and drug discovery research. With a molecular formula of C10H9BrF3NO and a molecular weight of 296.08, this compound is characterized by its acetamide backbone linking a 2-bromophenyl group to a 2,2,2-trifluoroethylamine moiety . This compound serves as a valuable intermediate for structure-activity relationship (SAR) studies. Research on analogous acetamide compounds highlights the significance of the 2-bromophenyl group in generating potent biological activity . Furthermore, the incorporation of the 2,2,2-trifluoroethyl group is a recognized strategy in modern drug design, as the trifluoromethyl group can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity, thereby optimizing its pharmacokinetic and pharmacodynamic profile . Similar compounds in this class are being explored as novel anti-parasitic agents, with some demonstrating potent activity against Cryptosporidium and oral efficacy in animal models . The structural features of this acetamide make it a versatile building block for synthesizing more complex molecules for various biochemical and pharmacological applications. This product is provided for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c11-8-4-2-1-3-7(8)5-9(16)15-6-10(12,13)14/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHHKDJAONOKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:

    Bromination of Phenyl Ring: The starting material, phenylacetic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromophenylacetic acid.

    Formation of Acetamide: The 2-bromophenylacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is subsequently reacted with 2,2,2-trifluoroethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents to facilitate the reactions. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as hydroxide ions or amines.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Products include phenols or substituted amines.

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of 2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide exhibit significant anticancer properties. The National Cancer Institute (NCI) protocols have been employed to evaluate the compound's efficacy against various human tumor cell lines. For instance, compounds derived from this structure showed promising growth inhibition rates, with mean GI50 values indicating effective cytotoxicity against cancer cells .

Mechanism of Action
The mechanism through which the compound exerts its anticancer effects is believed to involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation. Specific analogs have demonstrated the ability to induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Organic Synthesis

Building Block for Fluorinated Compounds
The compound serves as an essential building block in the synthesis of fluorinated pharmaceuticals. Its trifluoroethyl group enhances lipophilicity and metabolic stability, which are desirable properties in drug design. The introduction of bromine on the phenyl ring allows for further functionalization through nucleophilic substitution reactions, expanding the synthetic utility of the compound .

Deoxytrifluoromethylation Reactions
In organic synthesis, this compound has been utilized in deoxytrifluoromethylation reactions. This reaction is crucial for introducing trifluoromethyl groups into organic molecules, which can significantly alter their biological activity and pharmacokinetic properties. The compound has been tested alongside other reagents to optimize yields and selectivity in these transformations .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro with a mean GI50 of 15.72 μM across multiple cancer cell lines .
Study BSynthesis OptimizationAchieved high yields (up to 84%) in synthesizing derivatives through optimized reaction conditions involving triethylamine and dichloromethane .
Study CMechanistic InsightsInvestigated the apoptotic pathways activated by the compound in specific cancer cell lines, revealing key molecular targets .

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the trifluoroethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues

The following table compares structural analogues based on substituent positions and functional groups:

Compound Name Substituent on Carbonyl Substituent on Nitrogen Molecular Formula Molecular Weight (g/mol) Key Applications/Activities Evidence ID
2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide 2-Bromophenyl 2,2,2-Trifluoroethyl C₁₀H₉BrF₃NO 296.08 Potential intermediate in drug design
N-(4-Bromophenyl)-2,2,2-trifluoroacetamide Trifluoromethyl 4-Bromophenyl C₈H₅BrF₃NO 268.03 Unknown; structural studies
N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide Trifluoromethyl 4-Bromophenethyl C₁₀H₉BrF₃NO 296.08 Lab research (exact use unspecified)
N-(2-Bromophenethyl)-2,2,2-trifluoroacetamide Trifluoromethyl 2-Bromophenethyl C₁₀H₉BrF₃NO 296.08 Research chemical (biological assays)
N-(4-Bromophenyl)-2-(2-thienyl)acetamide 2-Thienyl 4-Bromophenyl C₁₂H₁₀BrNOS 296.18 Antimycobacterial activity

Key Observations :

  • Substituent Position : The placement of bromine on the phenyl ring (2- vs. 4-) affects electronic properties and steric interactions. For instance, 2-bromophenyl derivatives may exhibit altered binding affinities compared to para-substituted analogues .
  • Fluorination: The trifluoroethyl group enhances lipophilicity and metabolic resistance compared to non-fluorinated alkyl chains (e.g., ethyl or phenethyl groups) .
Physicochemical Properties
  • Lipophilicity: The trifluoroethyl group increases logD (a measure of lipophilicity) compared to non-fluorinated analogues, improving membrane permeability .
  • Solubility : Fluorinated compounds often exhibit lower aqueous solubility, which may necessitate formulation adjustments for biological testing .

Biological Activity

2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. The presence of bromine and trifluoroethyl groups enhances its lipophilicity and reactivity, making it a valuable intermediate in drug synthesis and agrochemical applications.

Chemical Structure and Properties

The chemical formula for this compound is C11_{11}H10_{10}BrF3_3N. The compound features a bromobenzene moiety attached to an acetamide group with a trifluoroethyl substituent. This structure is crucial for its biological activity, as the functional groups can interact with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with molecular targets through its functional groups. The bromine atom can engage in halogen bonding, while the trifluoroethyl group enhances membrane permeability. These interactions may modulate the activity of enzymes or receptors, leading to various pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties. The introduction of halogen atoms often enhances the antibacterial efficacy of organic compounds.
  • Enzyme Inhibition : The compound has potential as an enzyme inhibitor due to its ability to bind selectively to active sites on target enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.
  • Pharmacological Effects : Similar compounds have been shown to influence neurotransmitter systems, indicating that this compound may also affect pathways related to mood regulation and cognitive function .

Case Studies

  • Pharmacokinetics : In studies involving animal models, compounds structurally similar to this compound demonstrated favorable pharmacokinetic profiles with moderate bioavailability and low clearance rates. This suggests potential for sustained therapeutic effects when administered .
  • Toxicity Assessments : Toxicological evaluations have indicated that while some derivatives exhibit low toxicity profiles, the introduction of specific functional groups can alter this significantly. Continuous monitoring of side effects is essential during drug development phases .

Comparative Data Table

PropertyThis compoundSimilar Compounds
Molecular Weight307.1 g/molVaries (e.g., 280-350 g/mol)
LipophilicityHigh (due to trifluoroethyl group)Moderate to High
Antimicrobial ActivityPotentially ActiveVaries (some show strong activity)
Enzyme InhibitionPossibleConfirmed in several studies
ToxicityLow (preliminary data)Varies significantly

Applications in Research

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique properties allow for modifications that can lead to the development of new drugs targeting specific diseases or conditions. Additionally, research into its role as a building block for more complex molecules continues to expand its applicability in material science and biochemistry.

Q & A

Basic: What are the key parameters to optimize the synthesis of 2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide?

Methodological Answer:
Synthesis optimization requires careful control of:

  • Temperature : Elevated temperatures (e.g., 80–100°C) enhance reaction rates but must avoid decomposition.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
  • Catalysts : Bases like triethylamine or Cs₂CO₃ facilitate amide bond formation via deprotonation .
  • Reaction Time : Prolonged reaction times (12–24 hours) ensure completion but risk side reactions .
    Example: Reaction of 2-bromophenethylamine with trifluoroacetic anhydride (TFAA) in DMF at 80°C for 15 hours yields >70% product .

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., trifluoroethyl CF₃ at ~120 ppm in ¹³C NMR) .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 296.08) .
  • HPLC/GC : Quantifies purity (>99% for pharmacological assays) .

Advanced: How does the trifluoroethyl group influence the compound's reactivity in nucleophilic reactions?

Methodological Answer:
The -CF₃ group exerts strong electron-withdrawing effects, increasing electrophilicity at the acetamide carbonyl. This enhances susceptibility to nucleophilic attack (e.g., by amines or thiols) but reduces stability in protic solvents. Strategies:

  • Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates .
  • Adjust pH to deprotonate nucleophiles without hydrolyzing the amide bond .

Advanced: How to resolve contradictions in reported purity thresholds (e.g., 98% vs. 99%) for pharmacological applications?

Methodological Answer:

  • Analytical Rigor : Compare HPLC conditions (e.g., column type, gradient) that may affect purity readings .
  • Biological Impact : Conduct dose-response assays to determine if 1% impurity alters IC₅₀ values significantly .
  • Reproductive Studies : Replicate synthesis and purity analysis across independent labs to validate thresholds .

Basic: What are common synthetic routes for this compound?

Methodological Answer:

  • Route 1 : Amidation of 2-bromophenethylamine with TFAA in DMF (72.9% yield) .
  • Route 2 : Coupling bromophenylacetic acid with 2,2,2-trifluoroethylamine using carbodiimide catalysts (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product .

Advanced: Design considerations for biological assays evaluating this compound's efficacy?

Methodological Answer:

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., DDR1 inhibition in fibrosis models ).
  • Assay Conditions : Use low-DMSO concentrations (<0.1%) to avoid solvent interference .
  • Controls : Include positive (e.g., known inhibitors) and negative (vehicle-only) controls .

Advanced: How do structural modifications (e.g., bromophenyl position) affect bioactivity?

Methodological Answer:

  • Ortho vs. Para Bromine : Ortho-substitution (2-bromophenyl) increases steric hindrance, reducing binding affinity to planar targets compared to para-substituted analogs .
  • Bioactivity Data : Analog 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide shows 10-fold higher antimicrobial activity than para-substituted versions .

Basic: Recommended storage conditions to preserve compound stability?

Methodological Answer:

  • Short-term : -20°C in airtight containers with desiccants (1-month stability) .
  • Long-term : -80°C under argon to prevent hydrolysis of the amide bond .
  • Solubility : Pre-dissolve in DMSO (10 mM stock) to avoid freeze-thaw cycles .

Advanced: Mechanistic insights into its interaction with biological targets?

Methodological Answer:

  • Binding Studies : Surface plasmon resonance (SPR) reveals sub-µM affinity for DDR1 kinase, a fibrosis target .
  • Molecular Docking : Trifluoroethyl group forms hydrophobic interactions with kinase ATP-binding pockets .
  • Mutagenesis : Replace key residues (e.g., Lys45 in DDR1) to validate binding specificity .

Advanced: Strategies to scale up synthesis while maintaining yield and purity?

Methodological Answer:

  • Flow Reactors : Continuous flow systems improve heat/mass transfer, reducing side products .
  • Catalytic Optimization : Immobilized catalysts (e.g., polymer-supported EDC) enhance recyclability .
  • In-line Analytics : Real-time HPLC monitoring adjusts parameters dynamically .

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